2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
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Overview
Description
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a furan ring, and a trifluoromethoxyphenyl group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Addition of the Trifluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Furan Derivatives: Compounds containing furan rings, which are known for their diverse biological activities.
Trifluoromethoxyphenyl Compounds: Molecules with trifluoromethoxyphenyl groups, which are often studied for their pharmacological properties.
Uniqueness
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group, in particular, enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO5S2/c18-17(19,20)26-10-3-1-9(2-4-10)12-6-5-11(25-12)7-13-15(24)21(8-14(22)23)16(27)28-13/h1-7H,8H2,(H,22,23)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMSJPXHMCXKHO-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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